molecular formula C24H23NO2 B590267 [1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1320363-47-0

[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B590267
CAS No.: 1320363-47-0
M. Wt: 357.453
InChI Key: LLFBQQHYZJTRAS-UHFFFAOYSA-N
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Description

The compound [1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone is a synthetic cannabinoid metabolite. It is a derivative of JWH-018, a well-known synthetic cannabinoid that mimics the effects of Δ9-tetrahydrocannabinol, the primary psychoactive component of cannabis. This metabolite is formed in the body after the consumption of JWH-018 and is often studied in forensic and toxicological research to understand the metabolism and effects of synthetic cannabinoids .

Biochemical Analysis

Biochemical Properties

The (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite interacts with various enzymes and proteins in the body. It has been found to bind to cannabinoid receptors, similar to other synthetic cannabinoids . The nature of these interactions is complex and involves changes in the conformation of the receptor proteins, which can influence downstream biochemical reactions .

Cellular Effects

The (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite has significant effects on various types of cells and cellular processes. It influences cell function by interacting with cannabinoid receptors, which are involved in a variety of cell signaling pathways . This can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of the (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite involves binding interactions with cannabinoid receptors. This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite can change over time. This includes changes in the product’s stability and degradation, as well as long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of the (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite can vary with different dosages in animal models. Higher doses can lead to toxic or adverse effects .

Metabolic Pathways

The (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of the (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone typically involves the hydroxylation of the pentyl chain of JWH-018. This can be achieved through various chemical reactions, including:

Industrial Production Methods

Industrial production of this metabolite is not common due to its specific use in research and forensic applications. the synthesis can be scaled up using the same chemical reactions mentioned above, with appropriate adjustments in reaction conditions and purification methods to ensure high yield and purity .

Scientific Research Applications

[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone is primarily used in forensic and toxicological research to study the metabolism and effects of synthetic cannabinoids. Its applications include:

Comparison with Similar Compounds

[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone can be compared with other similar synthetic cannabinoid metabolites, such as:

The uniqueness of this compound lies in its specific metabolic pathway and its use as a biomarker for JWH-018 consumption .

Properties

IUPAC Name

[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17,26H,7-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFBQQHYZJTRAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016893
Record name JWH-018 N-(4-hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1320363-47-0
Record name JWH-018 N-(4-hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of developing a sensor for the detection of (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite?

A1: (+/-)-JWH 018 is a synthetic cannabinoid that has gained popularity as a recreational drug. Its metabolite, (+/-)-JWH 018 N-(4-hydroxypentyl), is a key target for detecting JWH-018 use. Developing sensitive and selective sensors for this metabolite is crucial for various applications, including:

    Q2: How does the catechol-attached polypeptide (CtP) platform described in the research contribute to the detection of (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite?

    A2: The research focuses on developing an electrochemical sensing platform using a catechol-attached polypeptide (CtP). [] This platform likely serves as a surface for immobilizing a recognition element, in this case, the K2 antibody, which specifically binds to the (+/-)-JWH 018 N-(4-hydroxypentyl) metabolite. This binding event can then be transduced into a measurable electrochemical signal, enabling the detection and potentially quantification of the metabolite.

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